(E)-5-(3-fluorophenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
Description
The compound “(E)-5-(3-fluorophenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one” is a pyrrolone derivative characterized by a fluorophenyl group at position 5, a furan-acryloyl moiety at position 4, a hydroxyl group at position 3, and a morpholinoethyl substituent at position 1. This structural framework is shared with several analogs, which differ in substituents at the phenyl, acyl, and alkyl positions. Below, we provide a detailed comparison with structurally similar compounds, emphasizing substituent effects and inferred biological relevance.
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5/c24-17-4-1-3-16(15-17)21-20(19(27)7-6-18-5-2-12-31-18)22(28)23(29)26(21)9-8-25-10-13-30-14-11-25/h1-7,12,15,21,28H,8-11,13-14H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHSOYNKOGIRNA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)/C=C/C3=CC=CO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-(3-fluorophenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is an intriguing molecule with potential biological activity, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring, a furan moiety, and a fluorophenyl group. Its structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antioxidant and Anti-inflammatory Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antioxidant and anti-inflammatory activities. For instance, derivatives of pyrrole and furan have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's ability to modulate these pathways could be explored further.
Table 1: Comparison of Biological Activities
| Compound Type | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyrrole Derivative | COX-2 Inhibition | 0.011 | |
| Furan Derivative | Antioxidant Activity | 1.33 | |
| Fluorophenyl Compound | Neuroprotective Effects | Not specified |
Neuroprotective Effects
The inhibition of monoamine oxidase B (MAO-B) is a critical mechanism for neuroprotection. Compounds that exhibit MAO-B inhibitory activity can potentially prevent neurodegeneration associated with diseases such as Parkinson's. The structure of the compound suggests it may interact with MAO-B, similar to other known inhibitors.
Case Studies
- Study on MAO-B Inhibition : A study demonstrated that certain pyrrole derivatives exhibited significant MAO-B inhibition, suggesting that the compound may share similar properties. The half-maximal inhibitory concentration (IC50) for effective inhibitors was found to be in the low micromolar range, highlighting the potential for therapeutic applications in neurodegenerative disorders .
- Anti-inflammatory Research : Research has shown that compounds containing furan and pyrrole moieties can effectively reduce inflammation in animal models. The mechanisms involved include the inhibition of pro-inflammatory cytokines and COX enzymes .
The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 pathways, the compound may reduce the synthesis of prostaglandins involved in inflammation.
- MAO-B Inhibition : Interaction with MAO-B could lead to increased levels of neurotransmitters like dopamine, providing neuroprotective benefits.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolone Derivatives
Key Observations:
- 5-Substituent: The target compound’s 3-fluorophenyl group enhances electron-withdrawing effects compared to 4-ethylphenyl or 2,3-dimethoxyphenyl . Chlorophenyl in increases lipophilicity but reduces metabolic stability.
- Benzoyl or simple furan-carbonyl groups (e.g., ) may limit π-π interactions.
- 1-Substituent: The morpholinoethyl group in the target compound and enhances water solubility compared to pyridinyl or diethylaminoethyl .
Physicochemical Properties
- Molecular Weight: The target compound (465.45 g/mol) falls within the drug-like range (≤500 g/mol), similar to (468.50 g/mol). Higher weights in (419.45 g/mol) and (397.47 g/mol) suggest better membrane permeability.
- Solubility: Morpholinoethyl and pyridinyl groups improve aqueous solubility via hydrogen bonding, whereas lipophilic substituents (e.g., 4-ethylphenyl in ) may reduce it.
- Lipophilicity (LogP): The 3-fluorophenyl group in the target compound likely increases LogP compared to dimethoxyphenyl but decreases it relative to chlorophenyl .
Pharmacological Implications
- Enzyme Inhibition: The acryloyl group in the target compound and may favor kinase or protease binding via Michael addition or hydrophobic interactions .
- Antimicrobial Activity: Fluorophenyl and chlorophenyl groups in the target compound and are associated with antimicrobial properties in related scaffolds .
- CNS Penetration: The morpholinoethyl group’s solubility-enhancing effects could aid blood-brain barrier crossing, contrasting with diethylaminoethyl in , which may exhibit stronger CNS effects due to higher basicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
